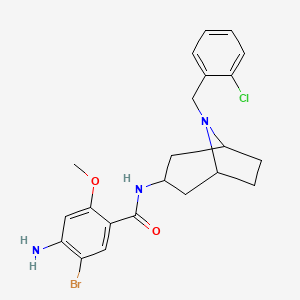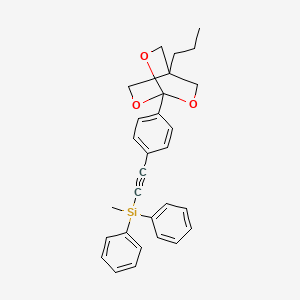
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, diphénylméthyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phényl)éthynyl)- est un composé organosilicié complexe. Il est caractérisé par la présence d'un groupe silane lié à une fraction diphénylméthyle et à un cycle phényle substitué par un groupe propyle et une structure trioxabicyclo octyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Silane, diphénylméthyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phényl)éthynyl)- implique généralement plusieurs étapes. Une approche courante est la réaction d'hydrosilylation, où un composé silane réagit avec un alcyne en présence d'un catalyseur, tel que des complexes de platine ou de rhodium. Les conditions réactionnelles comprennent souvent des températures modérées et des atmosphères inertes pour prévenir les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'hydrosilylation à grande échelle, utilisant des réacteurs à écoulement continu pour assurer un mélange et un contrôle de la réaction efficaces. L'utilisation de réactifs de haute pureté et de techniques de purification avancées, telles que la distillation et la chromatographie, est essentielle pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Silane, diphénylméthyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phényl)éthynyl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe silane peut être oxydé pour former des silanols ou des siloxanes.
Réduction : Le composé peut être réduit pour former des dérivés silanes plus simples.
Substitution : Les cycles phényles peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'ozone et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les acides ou les bases peuvent faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Silanols, siloxanes.
Réduction : Dérivés silanes plus simples.
Substitution : Divers dérivés phényles substitués.
Applications de la recherche scientifique
Silane, diphénylméthyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phényl)éthynyl)- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de matériaux et de catalyseurs avancés.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active dans la découverte de médicaments.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de revêtements, d'adhésifs et de produits d'étanchéité spécialisés en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du Silane, diphénylméthyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phényl)éthynyl)- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et déclenchant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Silane, diméthylphényl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phényl)éthynyl)-
- Silane, diméthyl(phénylméthyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phényl)éthynyl)-
Unicité
Silane, diphénylméthyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phényl)éthynyl)- se distingue par ses caractéristiques structurales uniques, telles que la présence d'une fraction diphénylméthyle et d'une structure trioxabicyclo octyle. Ces caractéristiques confèrent des propriétés chimiques et physiques distinctes, ce qui le rend adapté à des applications spécialisées dans divers domaines.
Propriétés
Numéro CAS |
134134-06-8 |
|---|---|
Formule moléculaire |
C29H30O3Si |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
methyl-diphenyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C29H30O3Si/c1-3-19-28-21-30-29(31-22-28,32-23-28)25-16-14-24(15-17-25)18-20-33(2,26-10-6-4-7-11-26)27-12-8-5-9-13-27/h4-17H,3,19,21-23H2,1-2H3 |
Clé InChI |
AJEQUDXCKPXDHP-UHFFFAOYSA-N |
SMILES canonique |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


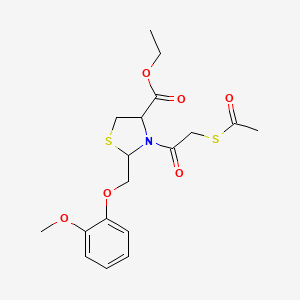
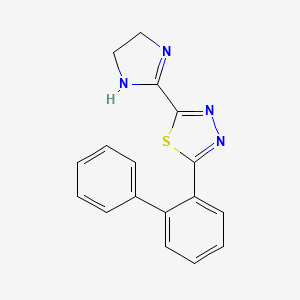

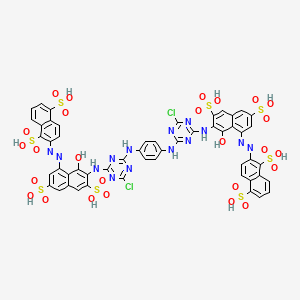
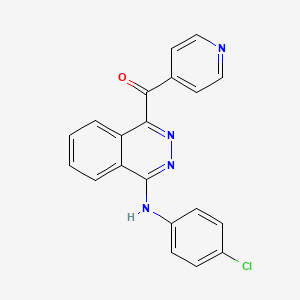
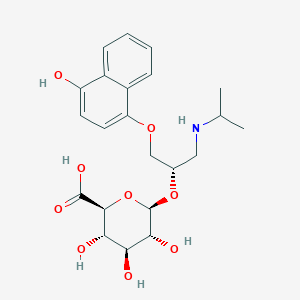

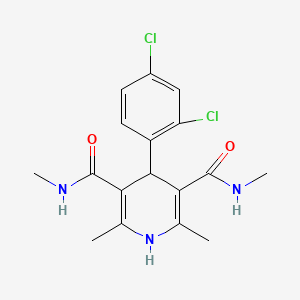
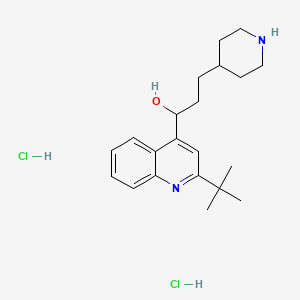
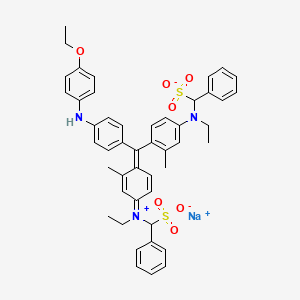
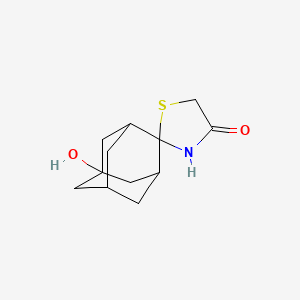
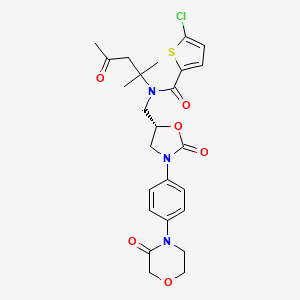
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
